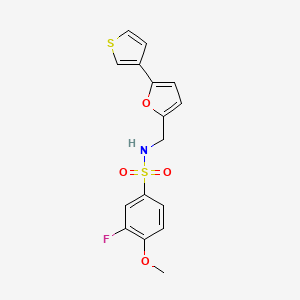![molecular formula C12H17N3O B2403335 Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole CAS No. 2137648-04-3](/img/structure/B2403335.png)
Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole is a relatively new chemical compound that has garnered significant interest due to its potential applications in various scientific fields. Its unique structure, which includes a cyclopropyl group and a hexahydrocyclopenta[c]pyrrol core, makes it a candidate for numerous chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. Specific routes often include:
Cyclopropylation: : Introduction of the cyclopropyl group to the oxadiazole ring.
Hexahydrocyclopenta[c]pyrrol Formation: : Using catalytic hydrogenation and ring-closing reactions.
Industrial Production Methods
On an industrial scale, the production might involve continuous flow chemistry techniques to ensure high yield and purity, leveraging optimized catalysts and solvents to streamline the synthetic process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole can participate in a variety of chemical reactions, including:
Oxidation: : Using reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Reduction: : Utilizing lithium aluminium hydride or sodium borohydride.
Substitution: : Involving halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Performed in an acidic or basic medium, often requiring moderate temperatures.
Reduction: : Typically conducted in an anhydrous environment with stirring under inert gas.
Substitution: : Catalyzed by bases or acids, depending on the specific reaction.
Major Products Formed
Major products from these reactions vary based on the pathway, including modified oxadiazoles, cyclopropyl derivatives, and pyrrol variants.
Scientific Research Applications
Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole's applications span multiple disciplines:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Biology: : Studied for its potential in modifying biological pathways.
Medicine: : Investigated for therapeutic uses, including antimicrobial and anticancer properties.
Industry: : Employed in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through various mechanisms, often involving interactions with specific molecular targets and pathways. These might include:
Binding to Enzymes: : Modulating enzyme activity.
Receptor Interaction: : Acting as an agonist or antagonist.
Cellular Pathways: : Influencing signal transduction pathways to elicit biological responses.
Comparison with Similar Compounds
Compared to similar compounds, Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole stands out due to its unique cyclopropyl and hexahydrocyclopenta[c]pyrrol features, offering distinct chemical reactivity and biological activity.
List of Similar Compounds
Rel-2-cyclopropyl-5-(pyrrol-3a(1H)-yl)-1,3,4-oxadiazole
2-cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole
2-cyclopropyl-5-(tetrahydropyrrol-3a-yl)-1,3,4-oxadiazole
This compound's distinctive structure paves the way for innovative research and practical applications, marking it as a significant subject of study in various scientific domains.
Properties
IUPAC Name |
2-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-cyclopropyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-9-6-13-7-12(9,5-1)11-15-14-10(16-11)8-3-4-8/h8-9,13H,1-7H2/t9-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUSEAANMDCPHP-CABZTGNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(C1)C3=NN=C(O3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@]2(C1)C3=NN=C(O3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


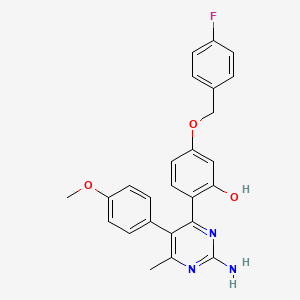
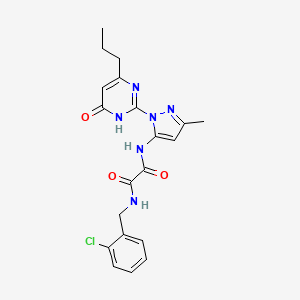
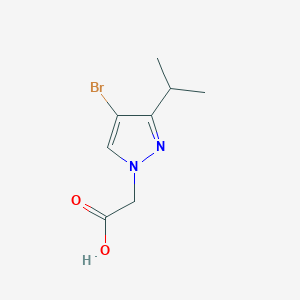
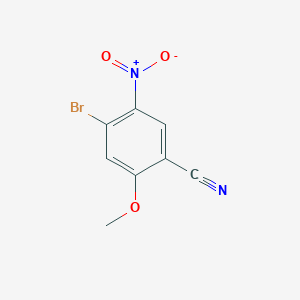
![{4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2403263.png)
![3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one](/img/structure/B2403264.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2403267.png)
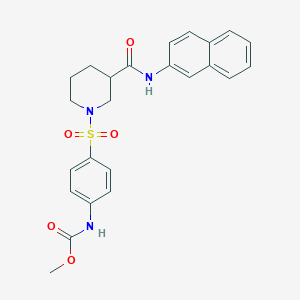
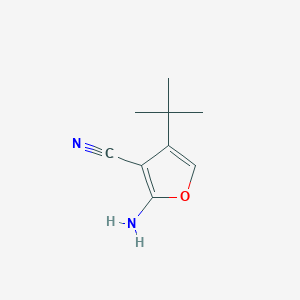

![1'-(2-Chloroacetyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile](/img/structure/B2403273.png)
